2-chloro-1H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination . Another method includes the use of microwave-assisted reactions to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often employs large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. The use of catalytic systems, such as CuCl and 6-methylpicolinic acid, has also been reported for the synthesis of highly substituted pyrrolo[2,3-d]pyrimidines .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different functional groups or reduction to remove specific substituents.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to functionalize the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) and copper iodide (CuI) are often used in substitution reactions.
Oxidation: Reagents like sodium periodate (NaIO4) and potassium osmate (K2OsO4) are used for oxidation.
Coupling: Palladium catalysts are employed in coupling reactions to introduce various functional groups.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2-Chloro-1H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and leading to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound has high binding affinities for various kinases, including EGFR, Her2, VEGFR2, and CDK2 .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Another heterocyclic compound with potential anti-inflammatory effects.
Halogenated Pyrrolo[2,3-d]pyrimidines: Compounds with halogen atoms at different positions, exhibiting varied pharmacological properties.
Uniqueness: 2-Chloro-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQGBBHVRYTDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C1=CN=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C1=CN=C(N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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